molecular formula C8H11F3O2 B13674155 Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate

Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate

Cat. No.: B13674155
M. Wt: 196.17 g/mol
InChI Key: GCJRSZHKXHWRKM-UHFFFAOYSA-N
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Description

Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate typically involves the esterification of the corresponding carboxylic acid with ethanol. One common method is the Steglich esterification, which uses a carbodiimide coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) and a solvent such as dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound may involve the Fischer esterification process, which is a classic method for ester synthesis. This process involves the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid and ethanol.

    Reduction: Produces the corresponding alcohol.

    Substitution: Produces substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate involves its interaction with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with similar functional groups but lacking the trifluoromethyl groups.

    Methyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate: A similar compound with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, lipophilicity, and reactivity compared to similar esters .

Properties

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

ethyl 4,4,4-trifluoro-2,3-dimethylbut-2-enoate

InChI

InChI=1S/C8H11F3O2/c1-4-13-7(12)5(2)6(3)8(9,10)11/h4H2,1-3H3

InChI Key

GCJRSZHKXHWRKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C(F)(F)F)C

Origin of Product

United States

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